molecular formula C6H12ClF B14647651 1-Chloro-2-fluorohexane CAS No. 51444-06-5

1-Chloro-2-fluorohexane

Cat. No.: B14647651
CAS No.: 51444-06-5
M. Wt: 138.61 g/mol
InChI Key: VCKUIJGHHVPMRT-UHFFFAOYSA-N
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Description

1-Chloro-2-fluorohexane is an organic compound belonging to the class of halogenated hydrocarbons It consists of a six-carbon chain with a chlorine atom attached to the first carbon and a fluorine atom attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluorohexane can be synthesized through the halogenation of hexane. One common method involves the reaction of 1-chlorohexane with a fluorinating agent such as potassium fluoride in the presence of a solvent like ethylene glycol . This reaction typically occurs under mild conditions and yields this compound with high selectivity.

Industrial Production Methods: Industrial production of this compound often involves similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-fluorohexane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: It can be oxidized or reduced to form different products depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are often used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Reactions: Products include various substituted hexanes depending on the nucleophile used.

    Elimination Reactions: Alkenes such as hexene are formed.

    Oxidation and Reduction: Products vary from alcohols to alkanes depending on the specific reaction.

Scientific Research Applications

1-Chloro-2-fluorohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2-fluorohexane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine or fluorine atom is displaced by a nucleophile, forming a new bond. The presence of both chlorine and fluorine atoms in the molecule influences its reactivity and the pathways it can undergo.

Comparison with Similar Compounds

    1-Fluorohexane: Similar in structure but lacks the chlorine atom.

    1-Chlorohexane: Similar in structure but lacks the fluorine atom.

    1-Bromo-2-fluorohexane: Contains a bromine atom instead of chlorine.

Uniqueness: 1-Chloro-2-fluorohexane is unique due to the presence of both chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This dual halogenation makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

51444-06-5

Molecular Formula

C6H12ClF

Molecular Weight

138.61 g/mol

IUPAC Name

1-chloro-2-fluorohexane

InChI

InChI=1S/C6H12ClF/c1-2-3-4-6(8)5-7/h6H,2-5H2,1H3

InChI Key

VCKUIJGHHVPMRT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCl)F

Origin of Product

United States

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